molecular formula C32H42O16 B12389837 (8R,8'R)-Matairesinol 4,4'-di-O-|A-D-glucopyranoside

(8R,8'R)-Matairesinol 4,4'-di-O-|A-D-glucopyranoside

Cat. No.: B12389837
M. Wt: 682.7 g/mol
InChI Key: UONVANCRWOWWAY-QFYIXHTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside is a lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. This particular compound is a glucoside derivative of matairesinol, which means it has glucose molecules attached to its structure. It is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside typically involves the glycosylation of matairesinol. Glycosylation is the process of attaching glucose molecules to another molecule. This can be achieved through various chemical reactions, often involving the use of glycosyl donors and catalysts under specific conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may involve biotechnological approaches, such as the use of enzymes or microbial fermentation, to achieve glycosylation. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. Optimization of these processes is essential to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may lead to the formation of quinones or other oxidized derivatives, while reduction may yield dihydro derivatives.

Scientific Research Applications

(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside has various scientific research applications, including:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.

    Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in cancer prevention and treatment.

    Industry: It is used in the development of functional foods and nutraceuticals due to its potential health benefits.

Mechanism of Action

The mechanism of action of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

    Enzyme Inhibition: By inhibiting specific enzymes involved in disease processes, such as those related to cancer or metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside include other lignan glucosides, such as:

    Secoisolariciresinol diglucoside: Another lignan glucoside with potential health benefits.

    Pinoresinol diglucoside: Known for its antioxidant properties.

Uniqueness

What sets (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside apart is its specific structure and the unique combination of biological activities it exhibits. Its dual antioxidant and anti-inflammatory properties make it a compound of interest for various applications in health and industry.

Properties

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

(3R,4R)-3,4-bis[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

InChI

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)45-31-28(39)26(37)24(35)22(11-33)47-31)7-16-13-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(12-34)48-32/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1

InChI Key

UONVANCRWOWWAY-QFYIXHTHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.